N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
Propriétés
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)22-15-6-4-13(5-7-15)16-12-24-8-9-29-21(24)23-16/h4-7,10-12H,8-9H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLQLVMHCDSFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide is a potential anticancer agent . The primary targets of this compound are cancer cells, particularly kidney cancer cells . The compound has also shown a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Mode of Action
The compound interacts with its targets by suppressing the growth of cancer cells
Biochemical Pathways
The compound affects the biochemical pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth
Result of Action
The result of the compound’s action is the suppression of growth in certain cancer cells . This leads to a decrease in the proliferation of these cancer cells, potentially slowing the progression of the disease.
Activité Biologique
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a trimethoxybenzamide moiety. Its molecular formula is with a molecular weight of 411.5 g/mol . The structural components are significant in imparting various biological activities.
| Property | Details |
|---|---|
| Common Name | N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide |
| CAS Number | 893992-47-7 |
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.5 g/mol |
Anticancer Properties
Studies have shown that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have been linked to inhibition of various cancer cell lines. The presence of the trimethoxybenzamide moiety enhances the compound's ability to interact with biological targets.
A notable study reported that similar thiazole derivatives demonstrated cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 µM to 50 µM . The compound's structural characteristics suggest it could potentially inhibit key enzymes involved in cancer progression.
Enzyme Inhibition
The compound's structure suggests potential activity against enzymes such as PI3K (phosphoinositide 3-kinase), which is crucial in cancer signaling pathways. Research indicates that modifications in the thiazole ring can significantly affect enzymatic inhibition potency . For example, a related compound exhibited an IC50 value of 3.6 nM against PI3Kα .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide. Key observations include:
- Imidazo[2,1-b]thiazole Ring : Essential for anticancer activity.
- Trimethoxy Substituents : Enhance solubility and bioavailability.
- Hydrophobic Interactions : Contribute to binding affinity with target proteins.
Case Studies
-
Anticancer Activity Assessment :
- A recent study evaluated the cytotoxic effects of various thiazole derivatives against HepG2 cells. Compounds similar to N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide showed promising results with IC50 values indicating effective inhibition compared to standard chemotherapeutics .
- Molecular Docking Studies :
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Physicochemical Comparisons
Tenovin Series (Tenovin-37, Tenovin-38, Tenovin-39)
- Structural Differences: The Tenovin series (e.g., Tenovin-37) shares the 3,4,5-trimethoxybenzoyl group but replaces the dihydroimidazo[2,1-b]thiazole core with a thiosemicarbazide linker. This confers distinct solubility and target-binding profiles, as thiosemicarbazides are known for metal-chelating properties .
- Synthesis: Tenovin compounds are synthesized via nucleophilic addition of substituted benzoyl chlorides to thiourea intermediates, followed by HCl salt formation. In contrast, the target compound likely requires heterocyclic ring formation prior to amide coupling .
ND Series (ND-11503, ND-11564, ND-11566)
- Core Similarities : ND-11503 and related compounds retain the imidazo[2,1-b]thiazole scaffold but lack the 2,3-dihydro modification. The 2,3-dihydro group in the target compound may enhance metabolic stability by reducing oxidation susceptibility.
- Substituent Variations: ND-11503 features a dihydrobenzofuran substituent, while the target compound uses a trimethoxybenzamide group.
SRT1460
Delamanid
- Heterocycle Comparison : Delamanid’s dihydroimidazo[2,1-b]oxazole core is structurally analogous but replaces sulfur with oxygen. This alters electronic properties and may influence target selectivity (e.g., mycobacterial vs. mammalian enzymes) .
Pharmacological Potential (Inferred)
- The 3,4,5-trimethoxybenzamide group is common in sirtuin modulators (e.g., SRT1460) and tubulin inhibitors, suggesting possible anti-cancer or anti-inflammatory activity for the target compound .
- The dihydroimidazo[2,1-b]thiazole core may confer kinase inhibitory effects, akin to ND-11503’s reported activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
